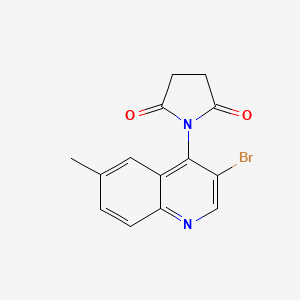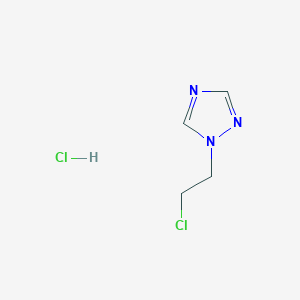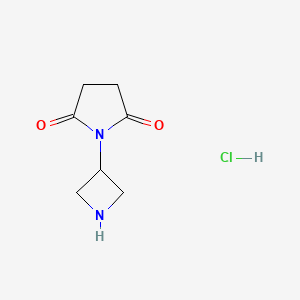![molecular formula C7H4BrClN2O B1379909 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190316-24-5](/img/structure/B1379909.png)
5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a heterocyclic compound with the molecular formula C7H4BrClN2O . It has a molecular weight of 247.48 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h1-2,12H, (H,10,11) . This indicates that the compound contains a pyrrolo[2,3-b]pyridin-2-one core with bromine and chlorine substituents.Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, like the one mentioned, are crucial in the field of medicinal chemistry and drug design due to their diverse biological activities. For instance, pyrrolopyrimidine nucleosides related to the mentioned compound have been synthesized and investigated for their potential as nucleoside antibiotics. These compounds, including derivatives with bromo and chloro substituents, have been explored for their biochemical significance, suggesting potential applications in antimicrobial and antiviral therapies (Hinshaw, Gerster, Robins, & Townsend, 1969).
Molecular and Crystal Structure Analysis
Detailed studies on the electronic structure and bonding topology of similar compounds provide insights into their chemical properties and reactivity. For example, the experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine, a compound structurally related to the one , has been analyzed to understand its molecular stability and intermolecular interactions, which are critical in drug design and material science (Hazra et al., 2012).
Synthetic Applications
Compounds within this chemical framework have been utilized as intermediates in synthesizing more complex molecules. The synthesis routes often involve halogenation, nucleophilic substitution, and cyclization reactions, highlighting the versatility of such compounds in synthetic organic chemistry. For example, a study demonstrated the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer cyclization, indicating the potential for constructing pharmacologically active molecules (Alekseyev, Amirova, & Terenin, 2015).
Comparative Structural Studies
Comparative studies on halogeno-derivatives of similar heterocycles can shed light on the influence of different halogens on the structural features of such compounds. These studies are important for understanding how modifications in the chemical structure can affect the physical and chemical properties, leading to potential applications in designing new materials or pharmaceuticals (Morzyk-Ociepa et al., 2018).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
5-bromo-4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRQJGBFQOUTBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


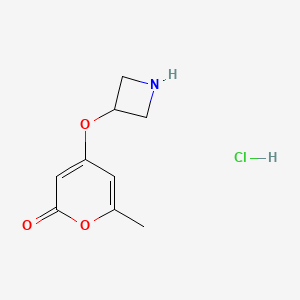
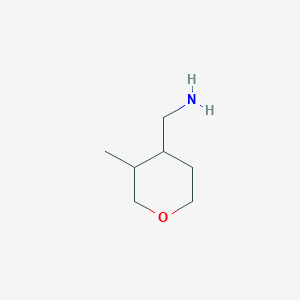
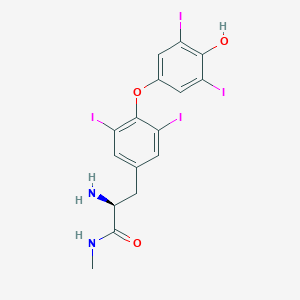
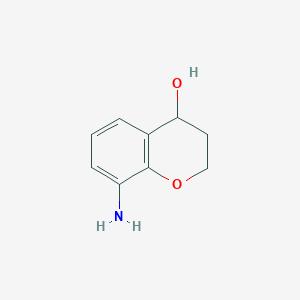
![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)

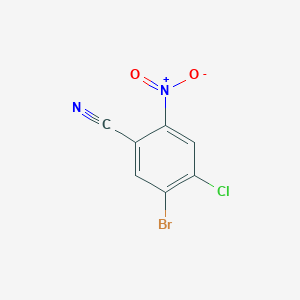

![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)

